molecular formula C18H20N2O2S B5870511 N-(2-{[(phenylsulfanyl)acetyl]amino}phenyl)butanamide

N-(2-{[(phenylsulfanyl)acetyl]amino}phenyl)butanamide

Cat. No.: B5870511
M. Wt: 328.4 g/mol
InChI Key: QDSBCPSQQQTWLW-UHFFFAOYSA-N
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Description

N-(2-{[(phenylsulfanyl)acetyl]amino}phenyl)butanamide is an organic compound that belongs to the class of acetamides It features a phenylsulfanyl group attached to an acetylamino moiety, which is further connected to a phenyl ring and a butanamide chain

Properties

IUPAC Name

N-[2-[(2-phenylsulfanylacetyl)amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-2-8-17(21)19-15-11-6-7-12-16(15)20-18(22)13-23-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSBCPSQQQTWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(phenylsulfanyl)acetyl]amino}phenyl)butanamide typically involves the following steps:

    Formation of Phenylsulfanyl Acetyl Chloride: This is achieved by reacting phenylsulfanyl acetic acid with thionyl chloride under reflux conditions.

    Acylation Reaction: The phenylsulfanyl acetyl chloride is then reacted with 2-aminophenylbutanamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(phenylsulfanyl)acetyl]amino}phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-{[(phenylsulfanyl)acetyl]amino}phenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(phenylsulfanyl)acetyl]amino}phenyl)butanamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The acetylamino moiety may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{[2-(phenylsulfanyl)acetyl]amino}phenyl)-2-furamide: Similar structure but with a furan ring instead of a butanamide chain.

    2-phenyl-N-[2-(phenylsulfanyl)phenyl]acetamide: Similar structure but lacks the butanamide chain.

Uniqueness

N-(2-{[(phenylsulfanyl)acetyl]amino}phenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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